molecular formula C13H20N6O2S B6435625 N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methanesulfonamide CAS No. 2549029-37-8

N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methanesulfonamide

Cat. No.: B6435625
CAS No.: 2549029-37-8
M. Wt: 324.40 g/mol
InChI Key: JQXUHMJQSIYZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methanesulfonamide is a complex organic compound with a unique structure that combines a purine derivative with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Purine Derivative: This involves the alkylation of a purine base to introduce the methyl group at the 9-position.

    Piperidine Ring Formation: The piperidine ring is synthesized through a series of cyclization reactions.

    Coupling Reaction: The purine derivative is then coupled with the piperidine ring using a suitable coupling agent.

    Sulfonamide Formation: Finally, the methanesulfonamide group is introduced through a sulfonation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methanesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[1-(9H-purin-6-yl)piperidin-4-yl]methanesulfonamide: Lacks the methyl group at the 9-position of the purine ring.

    N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]ethanesulfonamide: Has an ethanesulfonamide group instead of a methanesulfonamide group.

Uniqueness

N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methanesulfonamide is unique due to the specific combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-methyl-N-[1-(9-methylpurin-6-yl)piperidin-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O2S/c1-17-9-16-11-12(17)14-8-15-13(11)19-6-4-10(5-7-19)18(2)22(3,20)21/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXUHMJQSIYZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCC(CC3)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.